molecular formula C17H14N4O B2434325 N-([2,4'-bipyridin]-4-ylmethyl)picolinamide CAS No. 2034578-23-7

N-([2,4'-bipyridin]-4-ylmethyl)picolinamide

Cat. No.: B2434325
CAS No.: 2034578-23-7
M. Wt: 290.326
InChI Key: PGPKSWNHAOWMTR-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)picolinamide is a compound that features a picolinamide moiety linked to a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)picolinamide typically involves the coupling of picolinamide with a bipyridine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki coupling reaction can be employed, where picolinamide is reacted with a halogenated bipyridine in the presence of a palladium catalyst and a base . The reaction conditions often involve heating the mixture in a suitable solvent such as toluene or DMF.

Industrial Production Methods

Industrial production of N-([2,4’-bipyridin]-4-ylmethyl)picolinamide may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the scalability of palladium-catalyzed reactions makes them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)picolinamide is unique due to its combined picolinamide and bipyridine structures, which confer distinct properties such as enhanced binding affinity to metal ions and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(15-3-1-2-7-19-15)21-12-13-4-10-20-16(11-13)14-5-8-18-9-6-14/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPKSWNHAOWMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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